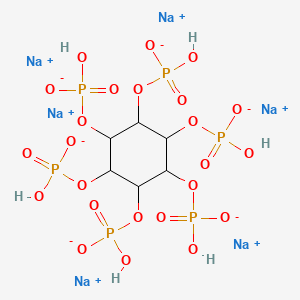
Hydroxystilbamidine bis(methanesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C'est une base faible qui peut traverser les membranes cellulaires sous sa forme non chargée, ce qui la rend appropriée pour le marquage des neurones et l'étude des voies neuronales . Ce composé est connu pour sa fluorescence intense, sa grande résistance à la décoloration et sa compatibilité avec diverses techniques neuro-histochimiques .
Mécanisme D'action
Target of Action
Hydroxystilbamidine bis(methanesulfonate) is a dye that has the ability to bind to both DNA and RNA . It is also a potent inhibitor of cellular ribonucleases . This compound is often used as a retrograde fluorescent tracer in neural mapping and microanatomical research .
Mode of Action
The compound acts on extracellular DNA and lysosomes . In Trypanosomes, there is extensive and selective binding of Hydroxystilbamidine to the kinetoplastic DNA, which inhibits cell division and reproduction . It also has the ability to cross cell membranes in its uncharged form .
Biochemical Pathways
The biochemical pathways affected by Hydroxystilbamidine are primarily related to its interaction with DNA, RNA, and ribonucleases. The compound’s binding to DNA and RNA can lead to changes in gene expression and protein synthesis. Its inhibition of ribonucleases can affect RNA degradation and turnover .
Pharmacokinetics
Its ability to cross cell membranes suggests that it may have good bioavailability .
Result of Action
The binding of Hydroxystilbamidine to DNA and RNA and its inhibition of ribonucleases can lead to changes in cellular function. In the context of its use as a retrograde fluorescent tracer, it allows for the labeling of neurons and the study of axonal projections within the central nervous system .
Action Environment
The action of Hydroxystilbamidine can be influenced by environmental factors such as pH. For instance, when used in a neutral pH buffer, the compound emits a gold fluorescence, while in an acidic pH buffer (e.g., pH 3.3), it emits a blue fluorescence . This suggests that the compound’s action, efficacy, and stability may be sensitive to the pH of its environment.
Analyse Biochimique
Biochemical Properties
Hydroxystilbamidine bis(methanesulfonate) has the ability to bind to both DNA and RNA, and it has been found to be a powerful inhibitor of cellular ribonucleases . It can cross cell membranes in its uncharged form . The compound exhibits intense fluorescence, extensive filling of dendrites, high resistance to fading, no uptake by undamaged fibers, and no diffusion from labelled cells .
Cellular Effects
Hydroxystilbamidine bis(methanesulfonate) is used to label neurons and investigate the early effects of hearing loss . It is used to study morphological features of extensive axonal projections within the Central Nervous System (CNS) by labelling the cells .
Molecular Mechanism
The molecular mechanism of Hydroxystilbamidine bis(methanesulfonate) involves its ability to bind to both DNA and RNA . This binding capability allows it to inhibit cellular ribonucleases .
Transport and Distribution
Hydroxystilbamidine bis(methanesulfonate) is a weak base and can cross cell membranes in its uncharged form
Méthodes De Préparation
L'Hydroxystilbamidine (méthanesulfonate) est synthétisé par une série de réactions chimiques impliquant le 2-hydroxystilbène et la 4,4'-dicarboxamidine. Les conditions réactionnelles impliquent généralement l'utilisation d'acide méthanesulfonique comme réactif pour former le sel méthanesulfonate . Les méthodes de production industrielle ne sont pas bien documentées, mais le composé est disponible dans le commerce avec des niveaux de pureté élevés (≥96,0% HPLC) .
Analyse Des Réactions Chimiques
L'Hydroxystilbamidine (méthanesulfonate) subit diverses réactions chimiques, notamment :
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Des réactions de substitution peuvent se produire, en particulier celles impliquant le groupe méthanesulfonate.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés .
Applications de recherche scientifique
L'Hydroxystilbamidine (méthanesulfonate) a un large éventail d'applications de recherche scientifique :
Neurosciences : Utilisé comme traceur rétrograde fluorescent pour la cartographie neuronale et l'étude du transport axonal.
Histochimie : Employé comme colorant histochimique pour le marquage des neurones et l'étude des voies neuronales.
Biologie moléculaire : Se lie à l'ADN et à l'ARN, ce qui le rend utile pour l'étude des interactions avec les acides nucléiques.
Recherche médicale : Investigue les effets précoces de la perte auditive et d'autres affections neurologiques.
Mécanisme d'action
Le mécanisme d'action de l'Hydroxystilbamidine (méthanesulfonate) implique sa capacité à se lier à l'ADN extracellulaire et aux lysosomes. Chez les Trypanosomes, il se lie sélectivement à l'ADN kinétoplastique, inhibant la division cellulaire et la reproduction . Chez les levures, il se lie à l'ADN extranucléaire, provoquant des mutations . Les propriétés de fluorescence de ce composé lui permettent de marquer les neurones et d'étudier leur morphologie et leur connectivité .
Applications De Recherche Scientifique
Hydroxystilbamidine (methanesulfonate) has a wide range of scientific research applications:
Neuroscience: Used as a fluorescent retrograde tracer for neural mapping and studying axonal transport.
Histochemistry: Employed as a histochemical stain for labeling neurons and investigating neural pathways.
Molecular Biology: Binds to both DNA and RNA, making it useful for studying nucleic acid interactions.
Medical Research: Investigates the early effects of hearing loss and other neurological conditions.
Comparaison Avec Des Composés Similaires
L'Hydroxystilbamidine (méthanesulfonate) fait partie de la série de composés aromatiques diamidines, qui comprend :
- Pentamidine
- Propamidine
- Stilbamidine
- Berenil
Comparé à ces composés, l'Hydroxystilbamidine (méthanesulfonate) est unique en raison de sa fluorescence intense et de sa grande résistance à la décoloration . Il est particulièrement utile en recherche neuroscientifique pour sa capacité à marquer les neurones sans diffuser à partir des cellules marquées .
Propriétés
IUPAC Name |
4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide;methanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O.2CH4O3S/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21;2*1-5(2,3)4/h1-9,21H,(H3,17,18)(H3,19,20);2*1H3,(H,2,3,4)/b4-1+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNSQKCULHSJDC-HFPMQDOPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)O)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223769-64-0 |
Source


|
| Record name | 223769-64-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B607957.png)


![2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid](/img/structure/B607964.png)
